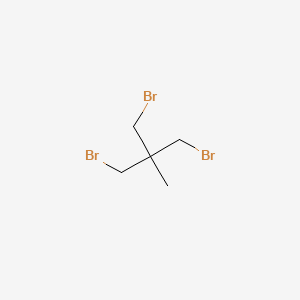
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(bromomethyl)-2-methylpropane is an organobromine compound with the molecular formula C₅H₈Br₄. It is a colorless liquid with a sweet odor and is used in organic synthesis to form C₃-bridged compounds. This compound is also known by other names such as pentaerythritol tetrabromide and tetrabromoneopentane .
Preparation Methods
The synthesis of 1,3-dibromo-2-(bromomethyl)-2-methylpropane involves the bromination of 2-methylpropane. One method includes adding acetone and methanol in a reaction kettle and stirring uniformly. Bromine is then slowly added, and the reaction mixture is stirred at room temperature for about 24 hours. The white solid formed is separated using a centrifugal machine, washed with methanol, and vacuum dried to obtain the product . Industrial production methods may vary but generally follow similar principles of controlled bromination reactions.
Chemical Reactions Analysis
1,3-Dibromo-2-(bromomethyl)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can form alkenes through elimination reactions.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. Major products formed depend on the reaction conditions and reagents used .
Scientific Research Applications
1,3-Dibromo-2-(bromomethyl)-2-methylpropane is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(bromomethyl)-2-methylpropane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms in the compound are highly reactive, making it a useful intermediate in various chemical syntheses. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Dibromo-2-(bromomethyl)-2-methylpropane can be compared with similar compounds such as:
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: This compound has hydroxyl groups instead of bromomethyl groups, making it less reactive in substitution reactions.
1,3-Dibromo-2,2-dimethoxypropane: This compound has methoxy groups, which influence its reactivity and applications.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound is used as a flame retardant and has different physical and chemical properties compared to 1,3-dibromo-2-(bromomethyl)-2-methylpropane.
These comparisons highlight the unique reactivity and applications of 1,3-dibromo-2-(bromomethyl)-2-methylpropane in various fields.
Properties
CAS No. |
60111-68-4 |
|---|---|
Molecular Formula |
C5H9Br3 |
Molecular Weight |
308.84 g/mol |
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-2-methylpropane |
InChI |
InChI=1S/C5H9Br3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 |
InChI Key |
DFEASKVNLCLOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















